Product packaging for Dimethylazanium(Cat. No.:CAS No. 49784-85-2)

Dimethylazanium

Cat. No.: B1225679
CAS No.: 49784-85-2
M. Wt: 46.09 g/mol
InChI Key: ROSDSFDQCJNGOL-UHFFFAOYSA-O
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Description

Dimethylaminium is an organic cation that is the conjugate acid of dimethylamine;  major species at pH 7.3. It is an organic cation and a secondary aliphatic ammonium ion. It is a conjugate acid of a dimethylamine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8N+ B1225679 Dimethylazanium CAS No. 49784-85-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

49784-85-2

Molecular Formula

C2H8N+

Molecular Weight

46.09 g/mol

IUPAC Name

dimethylazanium

InChI

InChI=1S/C2H7N/c1-3-2/h3H,1-2H3/p+1

InChI Key

ROSDSFDQCJNGOL-UHFFFAOYSA-O

SMILES

C[NH2+]C

Canonical SMILES

C[NH2+]C

Origin of Product

United States

Nomenclature and Academic Context of Dimethylazanium

Systematic Chemical Nomenclature and Protonation States

Dimethylazanium is the systematic IUPAC name for the cation with the chemical formula [(CH₃)₂NH₂]⁺. wikipedia.org It is the conjugate acid formed from the protonation of dimethylamine (B145610) ((CH₃)₂NH), a secondary amine. wikipedia.orgebi.ac.uk In scientific literature and general use, it is most commonly referred to as the dimethylammonium ion, often abbreviated as DMA⁺. aip.orgresearchgate.net

The formation of the this compound cation occurs when dimethylamine, acting as a Brønsted-Lowry base, accepts a proton (H⁺) from an acid. wikipedia.org This reaction results in the formation of a dimethylammonium salt. wikipedia.org The nitrogen atom in the ion is bonded to two methyl groups and two hydrogen atoms, giving it a tetrahedral geometry and a net positive charge of +1. wikipedia.org

The acidity of the this compound cation is indicated by its pKa value, which is approximately 10.73. atamanchemicals.com This value describes the equilibrium for the dissociation of the cation back into dimethylamine and a proton. The corresponding basicity (pKb) of its conjugate base, dimethylamine, is 3.29. wikipedia.orgatamanchemicals.com The protonation state is therefore dependent on the pH of the solution; in sufficiently acidic environments, the equilibrium favors the this compound cation.

Identifier TypeValue
Systematic IUPAC NameThis compound ncats.io
Common NameDimethylammonium ebi.ac.uk
Chemical Formula[(CH₃)₂NH₂]⁺ or C₂H₈N⁺ ebi.ac.uk
Parent CompoundDimethylamine (N-Methylmethanamine) ebi.ac.ukwikipedia.org

Historical Trajectory of Fundamental Research

The study of this compound is intrinsically linked to the discovery and characterization of its parent amine, dimethylamine. Research into simple amines and their basic properties began in the 19th century, establishing that these compounds react with acids to form salts. wikipedia.org This fundamental understanding of amine chemistry laid the groundwork for investigating the resulting cations.

A significant expansion in the study of related compounds occurred with the work on quaternary ammonium (B1175870) compounds (QACs), which began in the early 20th century. While this compound is a secondary, not quaternary, ammonium ion, the methods developed for synthesizing and studying QACs contributed to the broader knowledge of ammonium salts.

Early fundamental research focused on the synthesis of various dimethylammonium salts, such as dimethylammonium chloride, and characterizing their physical properties. wikipedia.orglobachemie.com Potentiometric studies were later conducted to accurately determine the protonation constants of amines like dimethylamine over a range of temperatures, providing precise thermodynamic data about the formation and stability of the this compound cation. epri.com These foundational studies established the chemical behavior of this compound, enabling its later use in more complex applications.

Positioning within Contemporary Chemical Research Domains

In modern science, the dimethylammonium (DMA⁺) cation is a key component in several advanced research areas, valued for its specific size and chemical properties.

Perovskite Solar Cells: DMA⁺ is widely used as an additive in the fabrication of inorganic halide perovskite solar cells, particularly those based on cesium lead iodide (CsPbI₃). researchgate.netresearchgate.net Its incorporation into the perovskite precursor solution can help stabilize the desired photoactive black phase of the material, which is otherwise unstable at room temperature. mdpi.comacs.org Research indicates that DMA⁺ can be incorporated as an A-site cation, forming more stable hybrid perovskites, or act as a volatile additive to manage the crystallization process. researchgate.netmdpi.comacs.org The presence of the DMA⁺ cation influences the perovskite's crystal structure, bandgap, and film morphology, which are critical factors for solar cell efficiency and long-term stability. greatcellsolarmaterials.comnsf.gov

Metal-Organic Frameworks (MOFs): The this compound cation frequently appears as a charge-balancing guest ion within the pores of anionic MOFs. rsc.orgfrontiersin.org Often, it is not intentionally added but forms in-situ from the thermal degradation of N,N-dimethylformamide (DMF), a common solvent used in MOF synthesis. frontiersin.org The presence of these cations within the framework's channels is crucial, as they can template the formation of the anionic network and influence the material's pore size and surface chemistry. frontiersin.org Recent studies have explored how the synergistic effect of dimethylammonium cations and the aromatic pore environments in certain MOFs can lead to exceptional performance in gas separation applications, such as separating light hydrocarbons or noble gases. acs.orgnih.gov

Fundamental Chemistry: The this compound ion serves as a model for studying ion hydration and the behavior of amphiphilic ions in aqueous solutions. aip.org Containing both hydrophobic methyl (–CH₃) groups and hydrophilic amine (–NH₂⁺) groups, it provides a system for investigating the structure of water in its hydration shell. aip.org Molecular dynamics simulations have been used to study the orientational ordering of water molecules around the cation and the hydrogen bonding interactions between the cation's ammonium hydrogens and surrounding water. aip.org

Research DomainRole of this compound (DMA⁺)Key Findings/Significance
Perovskite Solar CellsStructural Stabilizer / A-site CationEnhances the stability of the photoactive perovskite phase (e.g., CsPbI₃) and improves solar cell performance and longevity. researchgate.netacs.org
Metal-Organic Frameworks (MOFs)Counter-ion / Structural TemplateBalances the charge of anionic frameworks and influences pore chemistry, enabling advanced applications like selective gas separation. frontiersin.orgacs.org
Ionic Liquid SynthesisPrecursorServes as a starting material for creating ionic liquids with tunable properties for use as electrolytes or catalysts. smolecule.com
Aqueous Solution ChemistryModel Amphiphilic IonUsed to study fundamental ion-water interactions, including hydration shells and hydrogen bonding dynamics. aip.org

Synthetic Methodologies and Formation Pathways

Controlled Laboratory Synthesis of Dimethylazanium Salts

The preparation of stable this compound salts is typically achieved through standard acid-base chemistry. The most direct method involves the reaction of dimethylamine (B145610), a Lewis base, with a suitable Brønsted or Lewis acid. This process neutralizes the base and forms the corresponding ammonium (B1175870) salt.

A notable example is the synthesis of specialized reagents for organic chemistry. N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH), a compound containing the [chloro(dimethylamino)methylidene]-dimethylazanium (B8595353) moiety, is a widely used coupling reagent in peptide synthesis. wikipedia.org It is prepared as a stable, white crystalline solid. wikipedia.org The synthesis of such salts provides a storable and handleable form of a reactive cation for subsequent use in organic transformations. wikipedia.orggoogle.com.jm

General methods for synthesizing quaternary ammonium salts, including those with a this compound core, are well-established and can be adapted to produce a wide array of compounds with different counter-anions. nih.govnih.gov The choice of acid and solvent system is critical in isolating a pure, solid salt.

In Situ Formation in Complex Chemical Systems

Beyond deliberate synthesis, the this compound cation is frequently formed in situ, where it exists transiently as part of a dynamic system.

The formation of this compound from dimethylamine in the presence of a proton donor is a classic acid-base equilibrium. uml.edulibretexts.org (CH₃)₂NH + H⁺ ⇌ [(CH₃)₂NH₂]⁺

This equilibrium is fundamental to many processes. For instance, in the catalytic dehydrocoupling of dimethylamine-borane, dimethylamine not only acts as a reactant but also participates in the catalytic cycle by forming the this compound cation. semanticscholar.org This cation then serves as the proton source to regenerate the catalyst. semanticscholar.org

In the realm of inorganic chemistry, this compound cations can act as placeholders or counterions in the self-assembly of complex structures like polyoxometalates. researchgate.net In the formation of certain molecular vanadium oxide clusters, this compound cations block coordination sites. researchgate.net Their exchange with other cations, such as Mg²⁺, is governed by a set of coupled reaction equilibria that can be influenced by external stimuli like light. researchgate.netchemrxiv.org

In mass spectrometry, the this compound cation, or related species, can be generated through the fragmentation of larger molecular ions containing a dimethylamino group. msu.edu When a molecule is ionized, typically by electron impact (EI), the resulting molecular ion can undergo various fragmentation processes to yield smaller, more stable ions. pg.edu.pluou.ac.in

One of the most common fragmentation pathways for amines is α-cleavage (alpha-cleavage). uou.ac.in For a molecule containing an N,N-dimethylalkylamine structure, α-cleavage involves the breaking of the bond adjacent to the nitrogen atom. This process would lead to the formation of a stable, even-electron this compound-type cation. The positive charge preferentially remains on the nitrogen-containing fragment due to the nitrogen atom's ability to stabilize the charge. Other complex rearrangements, such as the McLafferty rearrangement, can also occur, leading to different fragmentation patterns. msu.eduuou.ac.in

The this compound cation often serves as a transient but crucial intermediate in organic reactions. arborpharmchem.comrsc.org While dimethylamine itself might be added as the catalyst or reagent, its protonated form is often the active species within the catalytic cycle, particularly when acidic conditions are present or generated. sioc.ac.cn

Furthermore, reagents that are themselves this compound salts, like TCFH, are used to generate other reactive intermediates. wikipedia.org In the presence of a carboxylic acid and a base like N-methylimidazole, TCFH facilitates the in situ formation of a highly electrophilic N-acyl imidazolium (B1220033) ion, which is the active acylating agent. wikipedia.org

Formation through Fragmentation of Larger Molecular Ions

Mechanistic Studies of Formation Processes

Understanding the precise mechanisms of this compound formation is key to controlling the chemical systems in which it appears. Researchers have employed a combination of kinetic experiments, spectroscopy, and computational modeling to elucidate these pathways.

Mechanistic studies on the rhodium-catalyzed dehydrocoupling of dimethylamine-borane involved detailed kinetic analysis and DFT (Density Functional Theory) computations. semanticscholar.org These studies revealed the dual role of dimethylamine in both forming a neutral hydride complex and, via protonation to this compound, closing the catalytic cycle. semanticscholar.org

In the study of metal-functionalized vanadium oxides, the formation mechanisms were investigated using techniques like ¹H and ⁵¹V NMR spectroscopy. researchgate.netchemrxiv.org These analyses allowed for the direct observation of the species in solution and confirmed how coupled equilibria involving the this compound cation control the assembly of the final product. researchgate.net Kinetic studies of redox reactions involving complex dimethylammonium derivatives have also been performed, monitoring changes in absorbance over time to establish rate laws and deduce the influence of factors like pH and ionic strength on the reaction mechanism.

Table of Compounds

Chemical Reactivity and Reaction Dynamics of Dimethylazanium

Proton Transfer Dynamics and Acidity/Basicity Characteristics

The ability of dimethylazanium to donate a proton is a cornerstone of its chemical character, influencing its behavior in both bulk and interfacial environments.

Bulk Aqueous Phase Protonation and Deprotonation Energetics

In the bulk aqueous phase, dimethylamine (B145610) acts as a weak base, readily accepting a proton from water to form the this compound ion. socratic.org The equilibrium of this reaction is characterized by the basicity constant (pKb). Ab initio metadynamics calculations have been employed to explore the free-energy profile of dimethylamine protonation. rsc.orgrsc.orgchemrxiv.orgnih.govnsf.gov These studies reveal that the N-atom of dimethylamine typically forms about one hydrogen bond with the surrounding water molecules in a bulk aqueous environment. rsc.orgchemrxiv.org The process of proton transfer from a water molecule to dimethylamine is exceedingly fast, occurring through a concerted mechanism involving the simultaneous and cooperative motion of multiple protons. chemrxiv.org The energetics of deprotonation in the gas phase have also been studied, providing fundamental data on the intrinsic basicity of dimethylamine. nist.gov

Interfacial Proton Affinity and Solvent Environment Effects

The proton affinity of dimethylamine, and consequently the stability of this compound, is markedly different at interfaces compared to the bulk aqueous phase. rsc.orgrsc.orgchemrxiv.orgnih.govnsf.gov Studies have shown that the pKb value of dimethylamine can differ significantly at the air-water interface. rsc.orgrsc.orgchemrxiv.orgnih.gov Ab initio metadynamics calculations indicate that interfacial aqueous dimethylamine has a significantly lower pKb than in the bulk aqueous environment. rsc.orgrsc.orgchemrxiv.orgnih.govnsf.gov This variation is attributed to the reduced hydrogen bonding at the air-water surface. rsc.orgrsc.orgchemrxiv.orgnih.govnsf.gov This phenomenon has important implications for atmospheric chemistry, particularly in particle surface chemistry and aerosol growth modeling. rsc.orgrsc.orgchemrxiv.orgnih.gov The complex reactivity of dimethylamine, with pKb variations dependent on microscopic molecular interactions, highlights the critical role of the solvent environment. rsc.orgchemrxiv.orgnih.gov

Gas-Phase Ion-Molecule Reactions and Intramolecular Rearrangements

In the gas phase, isolated from solvent effects, the intrinsic reactivity of this compound and related species can be examined in detail.

Fragmentation Mechanisms of Dimethylamine Dimer Ions

Threshold photoelectron photoion coincidence spectroscopy has been utilized to investigate the fragmentation of dimethylamine dimer ions. acs.org These studies, supported by ab initio molecular orbital calculations, show that the fragmentation proceeds to form protonated dimethylamine (this compound) and a •CH2N(H)CH3 radical. acs.org The dimer ion itself is characterized as a N−H−C hydrogen-bonded complex between these two products. acs.org The binding energy of the neutral dimethylamine dimer, which is a precursor to the ion, has been calculated to be approximately 13 ± 3 kJ mol⁻¹ at 0 K. acs.org

Collision-Induced Dissociation Pathways

Collision-induced dissociation (CID) is a mass spectrometry technique used to fragment ions in the gas phase by colliding them with neutral gas molecules. wikipedia.org The CID of protonated alkyl amines, including this compound, reveals two primary fragmentation pathways. researchgate.net The first involves the production of an alkyl cation through the expulsion of an amine, while the second leads to the formation of a smaller protonated amine by eliminating an olefin. researchgate.net For protonated dialkyl and trialkyl amines, alkane elimination is also a common reaction, particularly at higher collision energies. researchgate.net The fragmentation of the dimethylamine molecular ion itself leads to characteristic ions, with the m/z 44 ion ([C₂H₆N]⁺) often being the base peak. docbrown.info Other significant fragments include the m/z 30 and m/z 15 ions, corresponding to the loss of a methyl group and the methyl cation itself, respectively. docbrown.info

Role as a Reactive Intermediate in Organic and Inorganic Transformations

Reactive intermediates are short-lived, high-energy, and highly reactive molecules that are generated during a chemical reaction and quickly convert to a more stable species. wikipedia.orglibretexts.org this compound and its derivatives can act as such intermediates in a variety of chemical reactions.

In organic synthesis, derivatives of this compound serve as key reactive intermediates. For instance, [chloro(dimethylamino)methylidene]-dimethylazanium (B8595353) hexafluorophosphate (B91526) (TCFH) is an electrophilic reagent used to activate carboxylic acids for the formation of amide bonds in peptide synthesis. smolecule.comwikipedia.org It can also be used to prepare other coupling reagents like HATU. wikipedia.org Similarly, vinamidinium salts containing the this compound moiety are versatile three-carbon building blocks for the synthesis of various heterocycles. researchgate.net The reactivity of these salts stems from the alternating electron density on their carbon skeleton. researchgate.net

In the context of inorganic chemistry and materials science, quaternary ammonium (B1175870) compounds containing the this compound group, such as dimethyldioctadecylammonium (B77308) chloride, are used as phase transfer catalysts. wikipedia.org These catalysts facilitate reactions between reactants in immiscible phases, for example, an organic and an aqueous phase, by transporting one reactant across the phase boundary. wikipedia.org Furthermore, some this compound-containing compounds can form complexes with metal ions, which can influence their reactivity and solubility. smolecule.com

The study of gas-phase reactions of distonic isomers of the pyridine (B92270) radical cation with methanol (B129727) has provided insights into how the reactivity of such intermediates compares between the gas phase and solution. nih.gov These studies highlight that while gas-phase experiments can often predict solution reactivity, the specific reactive species present in each phase must be carefully considered. nih.gov

Kinetic and Mechanistic Studies of Electron Transfer Reactions

The this compound cation itself is not typically a direct participant in electron transfer (ET) reactions as a primary oxidant or reductant. However, its role as a proton donor is crucial in proton-coupled electron transfer (PCET) reactions. PCET is a fundamental process where an electron and a proton are transferred, often in a concerted step (termed CPET). wikipedia.org These reactions are vital in a wide range of chemical and biological systems, including respiration and photosynthesis. wikipedia.orgnih.gov

Kinetic studies of PCET often involve techniques like voltammetry to probe the kinetics of electron transfer steps coupled with chemical reactions. mjcce.org.mkacs.org For instance, in the comproportionation reaction between a ruthenium(IV)-oxo complex and a ruthenium(II)-aqua complex, a concerted electron-proton transfer is the defining event. nih.gov The rate of such reactions is highly dependent on the pH and the pKa of the proton donor. acs.org The this compound cation, with a pKa of its conjugate acid (dimethylamine) around 10.7 in water, can act as a proton source in a specific pH range, thereby influencing the kinetics of PCET processes. researchgate.net

Nucleophilic and Electrophilic Reactivity Profiles in Diverse Media

The reactivity of the this compound cation is dominated by its acidic character rather than significant nucleophilic or electrophilic properties in the traditional sense. masterorganicchemistry.com

Electrophilicity: As a cation, this compound is an electron-deficient species. However, it is not a potent electrophile for forming new covalent bonds by accepting an electron pair at the nitrogen or carbon atoms. Quaternary ammonium cations, which lack a proton on the nitrogen, are noted to be unreactive toward even strong electrophiles. wikipedia.org The primary electrophilic interaction of this compound is through the acidic protons via hydrogen bonding or proton transfer.

Nucleophilicity: The this compound cation is not nucleophilic. A nucleophile is a species that donates an electron pair to form a new bond. masterorganicchemistry.com With its positive charge and protonated nitrogen, this compound lacks available electron pairs for donation. Its deprotonated form, dimethylamine, is, however, a moderate nucleophile. The nucleophilicity of amines and their conjugate acids is highly dependent on the solvent. Protic solvents can solvate and stabilize the nucleophile through hydrogen bonding, forming a "cage" that lowers its reactivity in S_N2 reactions. openstax.org Conversely, polar aprotic solvents can increase the rate of such reactions by solvating the cation more effectively than the anion, leaving a "bare" and more reactive nucleophile. openstax.org

In specific molecular arrangements, the dimethylammonium group can influence intramolecular reactions. For example, in peri-disubstituted naphthalenes, the protonated dimethylamino group can form a strong intramolecular hydrogen bond with a neighboring carbonyl group, influencing the molecule's conformation and reactivity. ntu.ac.uk Studies on phosphate (B84403) triesters have also shown that a neighboring dimethylammonium group can catalyze nucleophilic substitution reactions, with rate accelerations reaching up to 10^6. researchgate.net

Interaction with Other Chemical Species and Reaction Media

Ion-Pairing and Ionic Interactions in Solutions

In solution, the this compound cation readily engages in ion-pairing with anions. The extent of this association is governed by several factors, including the nature of the anion, the solvent's dielectric constant, and the concentration of the salt. libretexts.orgacs.org

The formation of ion pairs can be categorized as:

Contact Ion Pairs (CIPs): The cation and anion are in direct contact.

Solvent-Shared Ion Pairs (SSIPs): The ions are separated by a single layer of solvent molecules.

Solvent-Separated Ion Pairs (SSIPs): The ions are separated by more than one solvent layer. acs.org

The equilibrium between free ions and ion pairs is a dynamic process. nih.gov The tendency to form ion pairs increases significantly in solvents with low relative permittivity (dielectric constant), as the electrostatic attraction between the ions is less effectively shielded by the solvent. libretexts.org For instance, the association constant for ion pairing is inversely proportional to the dielectric constant of the solvent. acs.org This has been studied extensively for various ammonium salts in different media. libretexts.orgresearchgate.net

The table below illustrates the dielectric constants of common solvents, which influences the degree of ion pairing. A lower dielectric constant generally leads to stronger ion pairing.

SolventDielectric Constant (ε_r) at 20°C
Water80.1
Dimethyl Sulfoxide (DMSO)46.7
Acetonitrile37.5
Methanol32.7
Chloroform4.8
Dioxane2.2

Data sourced from various chemical handbooks and studies. acs.orgwikipedia.org

These interactions have been characterized using various techniques, including conductivity measurements, NMR spectroscopy, and two-dimensional infrared (2DIR) spectroscopy, which can distinguish between different ionic configurations in real-time. libretexts.orgnih.govnist.gov For example, 2DIR studies on Li⁺ and SCN⁻ in dimethylformamide revealed the thermodynamics and kinetics of contact ion pair formation and dissociation. nih.gov

Influence on Reaction Rates and Selectivity in Catalytic Systems

This compound salts, and the dimethylammonium cation in general, play significant roles in various catalytic systems, often influencing both the rate and selectivity of reactions.

In Organocatalysis: Chiral amines and their conjugate acids are cornerstones of asymmetric organocatalysis, particularly in enamine and iminium ion catalysis. frontiersin.orgprinceton.edu The dimethylammonium ion can be part of a catalytic system, often formed in situ from a primary or secondary amine catalyst and a Brønsted acid co-catalyst. These ion pairs can create a well-defined chiral environment, leading to high enantioselectivity. acs.org The amine catalyst can also be functionalized to include groups that stabilize intermediates through hydrogen bonding, thereby altering product selectivity. nih.gov For example, the introduction of amine functional groups on an electrocatalyst was shown to stabilize a hydride intermediate via hydrogen bonding, which in turn altered the product selectivity in CO₂ reduction. nih.gov

As a Phase Transfer Catalyst: While quaternary ammonium salts are more commonly known as phase transfer catalysts (PTCs), the principle involves the transport of an anion into an organic phase by a lipophilic cation. wikipedia.org Dimethylammonium, when paired with a suitable anion and possessing sufficient organic substitution, can exhibit similar behavior.

Influence on Nanoparticle Catalysis: In heterogeneous catalysis, amine-containing species can act as capping agents or modifiers for metal nanoparticles (NPs). These ligands can influence the catalytic activity and selectivity by altering the electronic properties of the metal surface or by sterically blocking certain reaction sites. acs.org For instance, in the selective hydrogenation of alkynes, aminopolymer-silica composites have been used to support palladium nanoparticles, resulting in high reaction rates and selectivity towards the desired alkene. acs.org

The table below summarizes the roles of the dimethylammonium moiety in different catalytic contexts.

Catalytic SystemRole of this compound (Dimethylammonium) MoietyEffect on Reaction
Asymmetric OrganocatalysisComponent of a chiral Brønsted acid/base catalyst; formation of catalytic ion pairs. acs.orgEnhances enantioselectivity and can control reaction pathways. frontiersin.org
Electrocatalytic CO₂ ReductionSecondary coordination sphere group that stabilizes hydride intermediates via H-bonding. nih.govAlters product selectivity, favoring certain reduction products over others. nih.gov
Aldol CondensationUsed as part of a catalytic solvent system (dimethylammonium dimethylcarbamate). Acts as both solvent and catalyst, leading to high yields and selectivity.
Nanoparticle HydrogenationComponent of a ligand or support used to stabilize metal nanoparticles. acs.orgInfluences catalyst activity and selectivity in hydrogenation reactions. worktribe.com

Theoretical and Computational Chemistry of Dimethylazanium

Quantum Mechanical (QM) and Ab Initio Calculations

Quantum mechanical (QM) and ab initio methods are powerful computational tools used to investigate the electronic structure and properties of molecules from first principles, without reliance on empirical data. wikipedia.org These calculations solve the electronic Schrödinger equation to provide detailed information about molecular systems. wikipedia.orgnorthwestern.edu

Electronic Structure and Bonding Analysis (e.g., Orbital Interactions, Charge Distribution)

Ab initio molecular orbital calculations have been instrumental in understanding the electronic structure of the dimethylazanium cation. Studies have shown that in the fragmentation of the dimethylamine (B145610) dimer ion, the resulting this compound cation forms a stable N-H-C hydrogen-bonded complex with the accompanying •CH₂N(H)CH₃ radical. acs.org This indicates specific orbital interactions that contribute to the stability of the ion-radical complex.

The electronic structure of this compound is also central to its role in larger molecular systems. For instance, in cyclic nucleotide-gated (CNG) ion channels, the flexibility of the pore, which allows for the permeation of organic cations like this compound, is influenced by the electronic interactions between the cation and the amino acid residues of the channel. nih.gov

Furthermore, the hypervalent dimethylammonium radical, (CH₃)₂NH₂•, has been studied using ab initio theory. Calculations have characterized its four lowest excited states, providing insights into its electronic stability and potential for N-H bond dissociation. acs.org

The distribution of charge within the this compound cation is a key aspect of its electronic structure. The positive charge is not localized solely on the nitrogen atom but is distributed across the entire molecule, influencing its interactions with surrounding molecules, particularly solvents and other ions. This charge distribution is fundamental to understanding its behavior in condensed phases.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their relative energies. A potential energy surface (PES) is a mathematical representation of a molecule's energy as a function of its geometry, providing a map of all possible conformations and the transition states that connect them. gmu.edu

For this compound, theoretical calculations can map out the potential energy surface associated with the rotation of the two methyl groups around the C-N bonds and the inversion at the nitrogen center. These calculations help identify the most stable conformers and the energy barriers between them. researchgate.netrsc.org The exploration of the PES is often done by systematically changing specific internal coordinates, like bond angles and dihedral angles, and calculating the energy at each point. chemshell.org

In the context of its reactions, the potential energy surface for the reaction of protonated dimethylamine with other molecules has been calculated to understand reaction mechanisms and transition state energies. nih.gov For example, the reaction with (N,N-diethylamino)dimethylborane involves a proton transfer followed by nucleophilic substitution, and the energy profile of this reaction pathway is detailed by the PES. nih.gov

The study of the dimethylamine dimer ion fragmentation also relies on potential energy and vibrational frequency calculations at the ab initio level (MP2/6-31G*) to model the fragmentation rate constants. acs.org This demonstrates how conformational analysis and PES are crucial for understanding dynamic processes.

Prediction of Thermochemical Parameters (e.g., Reaction Enthalpies, Free Energies)

Quantum chemistry programs are capable of calculating "absolute" thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, relative to infinitely separated nuclei and electrons. psicode.org These calculations are based on statistical mechanics and use data from vibrational frequency analyses. faccts.defaccts.de

For this compound, theoretical calculations can predict key thermochemical parameters. For instance, the binding energy of the neutral dimethylamine dimer was calculated to be 13 ± 3 kJ mol⁻¹, and the 0 K heat of formation for the dimer ion was determined to be 653 ± 11 kJ mol⁻¹. acs.org These values are critical for understanding the stability of these species.

Ab initio metadynamics calculations have been used to determine the free energy barrier for the protonation of dimethylamine in a bulk aqueous environment, which was found to be 4.84 kJ/mol. researchgate.net Such calculations provide insights into the kinetics and thermodynamics of proton transfer reactions involving the formation of the this compound cation. researchgate.net

It's important to note that the computed "absolute" thermodynamic values are not the same as standard "formation" values found in reference books, but they are valid for calculating differences, such as reaction enthalpies. psicode.org

Table 1: Calculated Thermochemical Data for Dimethylamine Dimer and its Ion

ParameterValueMethod
Neutral Dimer Binding Energy (0 K)13 ± 3 kJ mol⁻¹Ab initio
Dimer Ion ΔfH°₀653 ± 11 kJ mol⁻¹Variational RRKM fit to experimental k(E) vs E data
Dimer Ion Binding Energy147 ± 16 kJ mol⁻¹Variational RRKM fit to experimental k(E) vs E data
Free Energy Barrier (Protonation)4.84 kJ/molAb initio metadynamics

This table presents a selection of theoretically determined thermochemical parameters for processes involving dimethylamine and its protonated form, this compound. acs.orgresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govclausiuspress.comnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of molecular systems, including conformational changes, solvation, and intermolecular interactions.

Solvation Dynamics and Radial Distribution Functions in Condensed Phases

MD simulations have been extensively used to investigate the solvation of the this compound cation in aqueous solutions. researchgate.netaip.org These simulations reveal the local structure of water molecules surrounding the cation. The translational and orientational order of water around the this compound ion is analyzed using radial distribution functions (RDFs). researchgate.netglennklockwood.commdanalysis.org

Studies have shown that the first solvation shell of this compound consists mainly of two, and sometimes three, water molecules. researchgate.netaip.org The two closest water molecules form hydrogen bonds with the ammonium (B1175870) hydrogen atoms of the cation. researchgate.netaip.org A third water molecule may interact with the methyl hydrogen atoms. researchgate.netaip.org The RDFs provide a quantitative measure of the probability of finding a solvent molecule at a certain distance from the cation. glennklockwood.com

The dynamics of solvation are also a key area of investigation. The self-diffusion coefficients of the this compound cation and the surrounding water molecules have been found to be very similar, indicating that the movement of the cation is largely controlled by the translational mobility of the water molecules. researchgate.net

Dynamics of Intermolecular Hydrogen Bonding Networks

The this compound cation, with its two ammonium hydrogens, acts as a hydrogen bond donor. researchgate.net MD simulations are crucial for understanding the dynamics of the hydrogen bonding network it forms with solvent molecules, particularly water. mdpi.comresearchgate.netarxiv.org

The lifetimes of the hydrogen bonds between the cation and water molecules have been calculated and found to be longer than those between water molecules themselves. researchgate.net This suggests a relatively stable local hydration structure around the cation. The average number of hydrogen bonds formed by the this compound cation with water has been estimated to be around 1.9. aip.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure and properties of molecular systems, including the this compound cation. wikipedia.org DFT methods, which approximate the many-body electronic Schrödinger equation by solving for the electron density, offer a favorable balance between computational cost and accuracy. umn.edu This has made them particularly suitable for studying various aspects of this compound's chemistry, from its ground-state geometry to its involvement in chemical reactions.

Geometric Optimization and Vibrational Frequency Analysis

A fundamental application of DFT is the determination of a molecule's equilibrium geometry through a process called geometric optimization. molpro.net This involves finding the minimum energy structure on the potential energy surface. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often in good agreement with experimental data where available.

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). uni-muenchen.deuni-rostock.de This analysis serves two primary purposes. First, it confirms that the optimized structure corresponds to a true minimum on the potential energy surface, which is characterized by the absence of imaginary frequencies. stackexchange.com Second, it provides the harmonic vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectroscopy data to aid in the assignment of spectral features. banglajol.infosmu.eduentos.ai

For instance, DFT calculations using a functional like B3LYP with a suitable basis set such as 6-31++G(d,p) can provide detailed insights into the vibrational modes of the this compound cation. science.gov

Below is a table summarizing typical data obtained from a DFT geometry optimization and vibrational frequency analysis of this compound.

Table 1: Calculated Geometric and Vibrational Data for this compound

Geometric ParametersSelected Vibrational Frequencies (cm-1)
ParameterCalculated Value (Å/°)Vibrational ModeCalculated Frequency
C-N Bond LengthValueN-H StretchValue
N-H Bond LengthValueC-H StretchValue
C-H Bond LengthValueCH3 RockValue
C-N-C Bond AngleValueC-N-C BendValue
H-N-H Bond AngleValueNH2 ScissorValue
Note: The specific values in this table are illustrative and would be dependent on the chosen DFT functional and basis set.

Transition State Characterization and Reaction Barrier Calculations

DFT is also instrumental in studying the mechanisms of chemical reactions involving this compound by locating and characterizing transition states. sandiego.edu A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products. hi.is Computationally, a transition state is confirmed by a vibrational frequency calculation that yields exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. joaquinbarroso.com

By calculating the energies of the reactants, transition state, and products, the activation energy (reaction barrier) for a given reaction can be determined. escholarship.org This information is crucial for understanding the kinetics and feasibility of a chemical process. For example, DFT calculations can be used to investigate the barriers for reactions such as proton transfer or nucleophilic substitution involving the this compound ion.

The table below illustrates the kind of data that can be generated from DFT calculations for a hypothetical reaction involving this compound.

Table 2: DFT Calculated Energies for a Hypothetical Reaction of this compound

SpeciesRelative Energy (kcal/mol)Imaginary Frequency (cm-1)
Reactants (this compound + Nu-)0.0N/A
Transition StateValueValue (e.g., -500i)
ProductsValueN/A
Note: "Nu-" represents a generic nucleophile. The values are illustrative and depend on the specific reaction and computational level of theory.

Advanced Computational Methodologies in Reaction Rate Theory (e.g., RRKM Theory, Metadynamics)

While DFT provides the fundamental energetic information about a reaction, more advanced computational methodologies are often required to accurately predict reaction rates, especially for complex systems or reactions under specific conditions.

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory is a statistical theory used to calculate the rate constants of unimolecular reactions. ox.ac.ukwikipedia.org It assumes that energy is rapidly redistributed among all the vibrational modes of a molecule before a reaction occurs. wikipedia.org The rate constant is then dependent on the energy of the molecule. RRKM theory requires information from quantum chemical calculations, such as the vibrational frequencies of the reactant and the transition state, as well as the reaction barrier height, all of which can be obtained from DFT calculations. researchgate.net This theory is particularly useful for understanding the pressure and temperature dependence of reaction rates. science.gov

Metadynamics is a powerful simulation technique used to explore the free energy landscape of a system and to enhance the sampling of rare events, such as chemical reactions. mdpi.comucl.ac.ukrsc.org In metadynamics, a history-dependent bias potential, typically composed of a sum of Gaussians, is added to the system's potential energy. ucl.ac.uk This bias discourages the system from revisiting previously explored regions of the conformational space, thereby accelerating the crossing of energy barriers. rsc.orgresearchgate.net By analyzing the accumulated bias, the free energy surface as a function of a few selected collective variables can be reconstructed. mdpi.comucl.ac.uk This allows for the determination of free energy barriers and the identification of reaction pathways, providing a more complete picture of the reaction dynamics than static DFT calculations alone. nih.gov

Advanced Spectroscopic Elucidation of Dimethylazanium Systems

High-Resolution Vibrational Spectroscopy (e.g., FTIR, Raman, VCD) for Conformational and Interaction Studies

High-resolution vibrational spectroscopies, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for investigating the molecular vibrations of the dimethylazanium cation and its interactions with its environment. researchgate.netscispace.comacs.org These techniques provide detailed information on the conformational states of the ion and the nature of the hydrogen bonds it forms. researchgate.net

The free this compound cation (Me2NH2+) possesses C2v symmetry and is predicted to have 27 internal vibrational modes. researchgate.net These modes are distributed among the symmetry species as 9A1, 5A2, 7B1, and 6B2. While the A2 modes are exclusively Raman active, the remaining modes are active in both IR and Raman spectra. researchgate.net

In condensed phases, such as in crystalline salts, the vibrational spectra of this compound become more complex due to intermolecular interactions. For instance, in decakis(dimethylammonium) dihydrogendodecatungstate, the this compound cations form a network of regular and bifurcated hydrogen bonds with the tungstate (B81510) anion and water molecules. researchgate.net This leads to shifts and splitting of the N-H and C-N stretching bands, as well as the CH3 and NH2 bending modes. The use of deuteration can aid in the assignment of these vibrational bands. researchgate.net

Vibrational Circular Dichroism (VCD) is another valuable technique that provides three-dimensional structural information about chiral molecules. bruker.comwikipedia.org While this compound itself is not chiral, it can be part of a larger chiral system. VCD can be used to determine the absolute configuration of such systems by comparing experimental spectra with theoretical predictions. wikipedia.org

Table 1: Selected Vibrational Modes of the this compound Cation

Vibrational ModeWavenumber (cm⁻¹) (Approximate)Spectroscopy
C-N Stretching~1004Raman researchgate.net
CH₃ Asymmetric Bending~1467Raman researchgate.net
NH₂ Asymmetric Bending~1578Raman researchgate.net
N-H StretchingVaries with H-bondingIR/Raman
CH₃ RockingVariesIR/Raman
Torsional ModesLow frequencyRaman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for obtaining detailed structural and dynamic information about this compound-containing systems in solution and the solid state. indianastate.eduresearchgate.netugent.be

Chemical Shift Analysis and Coupling Constant Interpretation

The chemical shifts of the protons and carbon-13 nuclei in the this compound ion are sensitive to its local electronic environment. organicchemistrydata.orgresearchgate.net The ¹H NMR spectrum typically shows signals for the methyl (CH₃) protons and the amine (NH₂) protons. The chemical shift of the NH₂ protons is particularly sensitive to hydrogen bonding and the nature of the counter-ion. umn.edu

Spin-spin coupling between adjacent non-equivalent nuclei provides valuable information about the connectivity of atoms. libretexts.org In the this compound ion, coupling can be observed between the ¹H nuclei of the methyl groups and the ¹⁴N nucleus, although the quadrupolar nature of the ¹⁴N nucleus can lead to broad signals. capes.gov.br More detailed information can be obtained from ¹⁵N NMR spectroscopy, which provides sharper signals and allows for the determination of ¹H-¹⁵N coupling constants. researchgate.net These coupling constants can be used to probe the geometry and bonding within the cation. acs.org

Exchange Dynamics and Temperature-Dependent Studies

NMR spectroscopy is a powerful tool for studying dynamic processes that occur on the NMR timescale, such as conformational changes and proton exchange. umn.edu For the this compound ion, proton exchange between the amine group and solvent molecules or other exchangeable protons can be investigated. This exchange can lead to broadening of the NH₂ proton signal or, in the case of fast exchange, a single averaged signal. umn.edu

Temperature-dependent NMR studies can provide insights into the thermodynamics and kinetics of these exchange processes. nih.govescholarship.org By varying the temperature, it is possible to move from a slow-exchange regime, where separate signals are observed for different species, to a fast-exchange regime, where an averaged signal is seen. umn.edu The temperature at which the signals coalesce can be used to determine the rate of exchange. umn.edu Such studies have been used to investigate phase transitions and molecular dynamics in dimethylammonium-containing solids. vu.ltresearchgate.net

Mass Spectrometry (MS) for Ion Characterization and Reaction Intermediate Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it ideal for the characterization of the this compound ion and its clusters. caltech.eduresearchgate.netnih.govnih.gov

Threshold Photoelectron Photoion Coincidence (TPEPICO) Spectroscopy for Ion Fragmentation

Threshold Photoelectron Photoion Coincidence (TPEPICO) spectroscopy is a powerful technique that provides detailed information about the dissociation dynamics of state-selected ions. researchgate.netresearchgate.netuwo.ca In a TPEPICO experiment, molecules are ionized by photons of a specific energy, and the resulting ions are detected in coincidence with threshold photoelectrons. mdpi.comrsc.org This allows for the study of the fragmentation pathways of ions with a well-defined internal energy. researchgate.net While specific TPEPICO studies on the this compound ion are not widely reported, the technique is well-suited to investigate its unimolecular dissociation, determining the appearance energies of fragment ions and providing insights into the thermochemistry of the cation. researchgate.net

Chemical Ionization Atmospheric Pressure Interface Time-of-Flight Mass Spectrometry (CI-APi-TOF) for Cluster Analysis

Chemical Ionization Atmospheric Pressure Interface Time-of-Flight Mass Spectrometry (CI-APi-TOF) is a state-of-the-art technique used to study the formation and composition of molecular clusters in the atmosphere. aip.orgd-nb.infonih.gov This method is particularly relevant for understanding the role of dimethylamine (B145610), the neutral precursor to this compound, in atmospheric new particle formation. frontiersin.org

In CI-APi-TOF, a chemical ionization source is used to gently ionize neutral clusters, which are then analyzed by a high-resolution time-of-flight mass spectrometer. nih.gov This technique has been instrumental in observing the formation of neutral clusters containing sulfuric acid and dimethylamine under atmospheric conditions. nih.gov The high mass resolution of the TOF analyzer allows for the unambiguous determination of the elemental composition of these clusters, revealing the step-by-step molecular processes of nucleation. nih.gov Studies using CI-APi-TOF have shown that dimethylamine can significantly enhance the formation of sulfuric acid aerosol particles, a process of major climatic importance. aip.org

X-ray Diffraction (XRD) for Solid-State Structural Determination of this compound Salts and Complexes

Research findings derived from XRD studies reveal the diverse structural roles of the this compound cation. It can act as a simple, charge-compensating species, be involved in extensive hydrogen-bonding networks that stabilize the crystal lattice, or serve as a template around which complex inorganic or metal-organic frameworks are formed. researchgate.netmdpi.com

Detailed Research Findings

Structural elucidation by XRD has been successfully applied to a variety of this compound salts, revealing key details about their molecular and supramolecular structures.

In the case of (1-ethoxyethylidene)this compound tetraphenylborate (B1193919) , single-crystal XRD analysis confirms the cation's structure and charge distribution. iucr.orgresearchgate.net The C-N bond lengths of 1.297(2) Å for the C=N bond and 1.464(2) Å / 1.468(2) Å for the N-CH₃ single bonds clearly indicate a localized double bond and two single bonds, respectively. iucr.orgresearchgate.net The geometry around the nitrogen atom is nearly trigonal planar, and the positive charge is delocalized within the N=C-O plane. researchgate.net The crystal structure is further characterized by C—H⋯π interactions between the hydrogen atoms of the this compound cation and the phenyl rings of the tetraphenylborate anion, with the cations embedded within aromatic pockets formed by the anions. iucr.orgresearchgate.net

The crystal structure of dimethyl ammonium (B1175870) 5-(2,4-dinitrophenyl)-1,3-dimethyl barbiturate was determined to be monoclinic with the space group P2₁/n. The stability of its three-dimensional network is attributed to intermolecular N-H⋯O and C-H⋯O hydrogen bonds, as well as C-H...π interactions.

Similarly, in a series of trinuclear polyanions with the general formula (Me₂NH₂)₆[M₃(μ-L)₆(H₂O)₆] (where M = CoII or NiII), the dimethylammonium cations were found to be disordered within the interstices of the anionic network. mdpi.com These salts crystallize in the triclinic P-1 space group, and the cations participate in the hydrogen-bonding network that connects the anionic trimers. mdpi.com

The templating role of the this compound cation is evident in the formation of a one-dimensional yttrium sulfate (B86663), where the protonated dimethylamine cations are occluded within helical [Y-O-S]n chains. researchgate.net Likewise, in an organic-templated terbium sulfate, the protonated dimethylamine molecules are located within 20-membered rings of the inorganic framework, acting as structure-directing agents. researchgate.net

These examples underscore the power of XRD in providing a definitive understanding of the solid-state structures of this compound systems, from charge distribution and conformation in the cation itself to its role in mediating complex intermolecular interactions and directing the formation of extended networks.

Crystallographic Data Tables

The following tables summarize key crystallographic data obtained from single-crystal X-ray diffraction studies of various this compound salts and complexes.

Table 1: Crystallographic Data for Selected this compound Salts

Compound Name Formula Crystal System Space Group Cell Parameters Z Ref.
(1-ethoxyethylidene)this compound tetraphenylborate C₆H₁₄NO⁺·C₂₄H₂₀B⁻ Orthorhombic P2₁2₁2₁ a = 9.9849(6) Å, b = 11.5293(7) Å, c = 21.1980(12) Å 4 iucr.orgresearchgate.net

Table 2: Crystallographic Data for Selected this compound Complexes

Compound Name Formula Crystal System Space Group Cell Parameters Z Ref.
catena-Poly[bis(this compound) [[chloridocopper(II)]-di-μ-chlorido-[chloridocopper(II)]-di-μ-azido-κ⁴ N:N]] {(C₂H₈N)[CuCl₂(N₃)]}ₙ Monoclinic C2/c a = 15.348(5) Å, b = 11.089(2) Å, c = 10.729(2) Å, β = 119.73(2)° 8 nih.gov
Dimethylammonium salt of Co(II) trinuclear polyanion (Me₂NH₂)₆[Co₃(μ-L)₆(H₂O)₆] Triclinic P-1 - - mdpi.com
Dimethylammonium salt of Ni(II) trinuclear polyanion (Me₂NH₂)₆[Ni₃(μ-L)₆(H₂O)₆] Triclinic P-1 - - mdpi.com
Terbium sulfate with this compound template (H₃O)₂(C₂H₈N)[Tb(SO₄)₃] - - - - researchgate.net

L⁻² = 4-(1,2,4-triazol-4-yl)ethanedisulfonate. Cell parameters for some complexes were not detailed in the main text of the cited literature.

Coordination Chemistry and Materials Science Applications

Role as a Counterion in Ionic Liquid (IL) Formulation and Behavior

Ionic liquids (ILs) are salts with melting points below 100°C, often touted as "green solvents" due to their low vapor pressure. rsc.orgdokumen.pubresearchgate.netmdpi.com The properties of an IL are determined by the combination of its cation and anion. rsc.orgresearchgate.net Dimethylazanium is utilized as a cation in the formulation of certain protic ionic liquids (PILs), which are formed by the neutralization of a Brønsted acid and a Brønsted base. acs.orgfrontiersin.org

Influence on Ionic Liquid Properties (e.g., Solvation, Viscosity)

The structure of the this compound cation, along with the corresponding anion, significantly influences the physicochemical properties of the resulting ionic liquid, such as its viscosity and solvation capabilities. nih.gov

The viscosity of an ionic liquid is a crucial parameter for its application and is dependent on the structure of both the cation and anion. nih.gov Generally, factors like the elongation of the cation's alkyl chain can lead to an increase in viscosity. nih.gov For instance, a dimethylammonium bromide-based IL containing two long poly(ethylene glycol) (PEG) chains exhibited a notably high viscosity. nih.gov The interactions between the ions, including hydrogen bonding, play a critical role in determining these bulk properties. rsc.org The viscosity of PILs often follows the Vogel–Fulcher–Tamman equation for its temperature dependence. rsc.org

Table 1: Physicochemical Properties of Selected this compound-Based Protic Ionic Liquids

Protic Ionic Liquid CompositionViscosity (mPa·s at 25 °C)Ionic Conductivity (S/cm at 25 °C)Reference
N,N-dimethylammonium N,N-dimethylcarbamate (DIMCARB)Not specifiedNot specified rsc.org
Dimethylammonium-based IL with two PEG-350 methyl ether chains2230Not specified nih.gov
Various 2-hydroxyethylammonium sulfonate-based PILsVaries significantly with structureVaries significantly with structure frontiersin.org

Note: Specific viscosity and conductivity values for many this compound-based ILs are highly dependent on the anion and temperature and are often reported within broader studies of a series of ILs. acs.orgfrontiersin.orgnih.govaip.orgnih.govfrontiersin.org

Application in Sustainable Solvent Systems

Due to their low volatility and tunable properties, ionic liquids, including those containing this compound, are explored as sustainable alternatives to conventional organic solvents. rsc.orgresearchgate.netresearchgate.net A notable example is the use of the distillable protic ionic liquid N,N-dimethylammonium N,N-dimethylcarbamate (DIMCARB) for the extraction of hydrolysable tannins from plant materials like Acacia catechu and Terminalia chebula. rsc.orgresearchgate.net This method demonstrated higher extraction efficiencies (85%) compared to traditional water-based extractions. researchgate.net The use of such ILs can lead to greener processes by reducing solvent loss and environmental pollution. researchgate.net

Templating Agent in the Synthesis of Porous Inorganic Materials

The this compound cation plays a crucial role as a template or structure-directing agent (SDA) in the synthesis of porous inorganic materials, such as zeolites and metal-organic frameworks (MOFs). researchgate.netacs.orgrsc.orgchemrxiv.org In many syntheses, particularly those using N,N-dimethylformamide (DMF) as a solvent, the this compound cation is formed in situ through the hydrolysis of DMF. acs.orgmdpi.comresearchgate.netacs.org

Directing Agent in Zeolite and Metal-Organic Framework (MOF) Synthesis

In the synthesis of MOFs, the this compound cation often acts as a guest species residing within the pores of the framework, balancing the charge of an anionic framework and directing its assembly. acs.orgrsc.org For example, in the synthesis of a cerium-based MOF, [(CH₃)₂NH₂]₂[Ce₂(bdc)₄(DMF)₂]·2H₂O, the presence of dimethylamine (B145610), which generates the this compound cation, was shown to have a decisive templating effect on the formation of the specific framework. researchgate.netacs.org Without it, a different MOF phase was obtained. acs.org Similarly, four isostructural formate-based conductive MOFs, [H₂N(CH₃)₂][M(HCO₂)₃] (where M = Mn, Co, Ni, Zn), were synthesized with the in situ generated this compound cation playing a crucial role in the formation of the 3D networks. rsc.org The cation's presence is often essential for achieving specific network topologies. acs.org

In zeolite synthesis, various organic templates are used to direct the formation of specific framework structures. researchgate.netmdpi.com While larger, more complex cations are common, smaller cations like this compound can also influence the crystallization process. For instance, bis(2-hydroxyethyl)dimethylammonium chloride has been used in attempts to synthesize large crystals of zeolite Y, although with limited success in achieving high silica-to-alumina ratios. capes.gov.brresearchgate.net

Table 2: Examples of Porous Materials Templated by this compound

Material Name/FormulaMetal Center(s)Role of this compoundReference
[(CH₃)₂NH₂]₂[Ce₂(bdc)₄(DMF)₂]·2H₂OCerium (Ce)Charge-balancing counterion and template researchgate.netacs.org
[H₂N(CH₃)₂][M(HCO₂)₃] (M = Mn, Co, Ni, Zn)Manganese (Mn), Cobalt (Co), Nickel (Ni), Zinc (Zn)Charge-balancing counterion and template rsc.orgrsc.org
JUMP-1: [(Me₂NH₂)₂[Co₃(ntb)₂(bdc)]]nCobalt (Co)Charge-balancing counterion within pores frontiersin.org
(Me₂NH₂)₈[Zr₆(μ₃-O)₄(μ₃-OH)₄(μ-dsoa)₄(OH)₄(H₂O)₄]nZirconium (Zr)Interlayer charge-compensating counterion acs.org
MUV-21(Not specified)Cation originating from DMF decomposition acs.org

Stabilization of Framework Structures via Hydrogen Bonding

In a layered zirconium-based MOF (JUK-14), the this compound counterions are located between the layers and greatly enhance the robustness of the 2D framework by forming interlayer hydrogen bonds, effectively creating a more stable 3D network. acs.org Similarly, in various metal formate (B1220265) frameworks, the this compound cation is hydrogen-bonded to the cubic cage formed by the metal formate network. sheffield.ac.uk This extensive hydrogen-bonding network can link the complex anionic framework and any non-coordinated anions, creating a well-defined and stable crystal lattice. researchgate.net

Complexation with Metal Centers and Ligand Architectures

Beyond its role as a simple counterion, this compound can be an integral part of complex coordination compounds, often forming as a result of reactions involving dimethylamine or dimethylamido ligands. nih.gov

In the synthesis of several dinuclear 5-phenyltetrazolato complexes of titanium, zirconium, and tantalum, the dimethylamido ligand present in the starting materials was, in some cases, converted to dimethylamine (a neutral ligand) or the dimethylammonium cation. nih.gov In these structures, the dimethylammonium cation is retained as a hydrogen-bonded entity that bridges tetrazolato ligands residing on different metal atoms. nih.gov

The coordination environment can be quite intricate. For example, a linear trinickel complex, octakis(dimethylammonium) hexa-μ2-chlorido-hexachloridotrinickelate(II) dichloride, features dimethylammonium cations surrounding the complex anionic chain. researchgate.net These cations form an extensive hydrogen-bonding network that links the complex to non-coordinated chloride ions. researchgate.net In another case, dinuclear copper(II) complexes with acetate (B1210297) and chloride ligands were synthesized with dimethylammonium as the counterion, resulting in a paddle-wheel conformation around the copper centers. dntb.gov.ua

Modes of Coordination and Ligand Field Effects

While this compound itself does not directly coordinate to metal centers in the classical sense of a ligand, its presence in the crystal lattice has profound indirect effects on the coordination environment of the metal. It influences the geometry of the metal-ligand framework through hydrogen bonding and electrostatic interactions. For instance, in hybrid organic-inorganic perovskites, the dimethylammonium cation can occupy the A-site, where it forms N-H···X hydrogen bonds with the halide anions (X) of the metal-halide octahedra. These interactions can distort the octahedra, thereby altering the ligand field experienced by the metal ion. This distortion can lead to changes in bond angles and lengths, which in turn affect the electronic properties and band structure of the material.

In metal-organic frameworks (MOFs), dimethylammonium cations often reside within the pores as charge-balancing agents. Their interaction with the framework can influence the stability and sorption properties of the MOF. The templating effect of this compound is also critical in the synthesis of certain metal phosphates and other open-framework structures, where it directs the formation of specific pore architectures.

Spectroscopic Signatures of Metal-Dimethylazanium Complexes

The interaction of this compound with metal complexes can be probed using various spectroscopic techniques.

Infrared (IR) and Raman Spectroscopy: The vibrational modes of the N-H and C-N bonds in the dimethylammonium cation are sensitive to its environment. The stretching and bending frequencies of the N-H group are particularly useful for studying hydrogen bonding interactions within the crystal lattice. A shift in these frequencies compared to those of a free dimethylammonium salt can provide evidence of its interaction with the metal-halide framework in perovskites or with the linkers in MOFs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR is a powerful tool for investigating the local environment and dynamics of dimethylammonium cations within materials. ¹H and ¹⁴N NMR can provide information on the motion of the cation, such as reorientation and tumbling, within a crystal lattice. Changes in the chemical shifts and line widths can indicate phase transitions or changes in the local structure induced by temperature or other external stimuli. For example, studies on hybrid perovskites have used ²H NMR to reveal the onset of cation rotation at different temperatures, which is often associated with structural phase transitions.

X-ray Diffraction: Single-crystal and powder X-ray diffraction are essential for determining the precise location of dimethylammonium cations within a crystal structure. This information is fundamental to understanding the nature and geometry of the hydrogen bonds it forms and its role as a templating agent.

Below is an interactive table summarizing the typical spectroscopic shifts observed for this compound in different environments.

Spectroscopic TechniqueFeatureTypical Observation in Metal ComplexesImplication
Infrared Spectroscopy N-H StretchBroadening and shift to lower frequencyStrong hydrogen bonding with the anionic framework
¹H NMR Spectroscopy LinewidthNarrowing of the signal with increasing temperatureOnset of dynamic motion (e.g., rotation) of the cation
¹⁴N NMR Spectroscopy Quadrupolar Coupling ConstantChanges indicate alterations in the local electric field gradientProbes the symmetry and nature of interactions around the nitrogen atom

Catalytic Functions within Advanced Material Systems

This compound can be an integral component of advanced catalytic systems, either as a charge-balancing cation in catalytically active frameworks or as a precursor for creating active sites.

Heterogeneous and Homogeneous Catalytic Activity

In heterogeneous catalysis , materials incorporating this compound, such as certain zeolites or MOFs, can exhibit catalytic activity. The cation's primary role is often structural, helping to create and stabilize the porous framework that contains the active sites. For example, in the synthesis of some aluminophosphate zeolites, dimethylammonium acts as a structure-directing agent, leading to specific pore sizes and shapes that are crucial for shape-selective catalysis.

In some cases, the thermal decomposition of dimethylammonium cations within a material can generate catalytically active sites. For instance, heating a dimethylammonium-containing MOF can lead to the formation of basic sites or finely dispersed metal nanoparticles that can catalyze various organic reactions.

While less common, in homogeneous catalysis , salts of dimethylammonium can be used as additives or co-catalysts. For example, dimethylammonium formate has been employed as a hydrogen source in transfer hydrogenation reactions catalyzed by transition metal complexes.

Mechanistic Understanding of Catalyzed Transformations

The mechanistic role of this compound in catalysis is often indirect. When it acts as a structure-directing agent, its influence is on the formation of the catalyst itself. The resulting catalyst's properties, such as pore size, surface area, and the nature of the active sites, are what determine the catalytic mechanism.

In the context of hybrid perovskites used in photocatalysis, the dynamics of the dimethylammonium cation can influence the charge carrier lifetime and transport, which are critical factors in photocatalytic efficiency. The rotation and orientation of the polar dimethylammonium cations can affect the local dielectric environment, influencing electron-hole separation and recombination rates.

In reactions where dimethylammonium salts provide a source of hydrogen (e.g., dimethylammonium formate in transfer hydrogenation), the mechanism involves the decomposition of the formate anion to release dihydrogen or a hydride species, which is then utilized by the metal catalyst in the hydrogenation cycle. The dimethylammonium cation, in this case, primarily serves as the counterion.

The table below details research findings on the catalytic role of materials containing this compound.

Material TypeCatalytic ApplicationRole of this compoundMechanistic Insight
Metal-Organic Framework (MOF)Knoevenagel CondensationTemplate/Charge-Balancing CationCreates basic sites within the MOF pores upon synthesis.
Hybrid Perovskite (e.g., (CH₃)₂NH₂PbI₃)PhotocatalysisStructure-Directing AgentCation dynamics influence charge carrier mobility and lifetime.
Dimethylammonium FormateTransfer HydrogenationHydrogen SourceIn-situ generation of H₂ or hydride for catalytic reduction.

Environmental and Atmospheric Chemical Processes of Dimethylazanium

Atmospheric Nucleation and Particle Formation Mechanisms

Dimethylamine (B145610) is a key player in atmospheric new particle formation (NPF), a process that significantly influences the Earth's climate by affecting cloud condensation nuclei (CCN) concentrations. acs.orgrsc.org

Role in Sulfuric Acid-Amine Cluster Formation

Dimethylamine is highly effective at stabilizing sulfuric acid clusters, a critical step in the initial stages of atmospheric aerosol formation. nih.govpnas.org Even at parts-per-trillion concentrations, dimethylamine can significantly enhance the rate of new particle formation from sulfuric acid, often by several orders of magnitude compared to ammonia (B1221849), another common atmospheric base. gdut.edu.cnresearchgate.net This is attributed to the strong basicity of dimethylamine, which leads to the formation of stable salt clusters with sulfuric acid. copernicus.org

The formation of a stable (H₂SO₄)₁(DMA)₁ cluster is considered a rate-limiting step in sulfuric acid-amine nucleation. oup.com Experimental studies, such as those conducted at the CLOUD (Cosmics Leaving OUtdoor Droplets) chamber at CERN, have demonstrated that dimethylamine concentrations above three parts per trillion by volume can increase particle formation rates by more than 1,000-fold compared to ammonia. researchgate.net This enhancement is sufficient to explain the observed particle formation rates in various atmospheric environments, including polluted urban areas. oup.comnih.gov Recent research has also shown that dimethylamine can catalyze the reaction of sulfuric acid with other atmospheric compounds, such as acetaldehyde, leading to the formation of organosulfates. rsc.org

The table below summarizes the key findings on the role of dimethylamine in sulfuric acid cluster formation.

FindingSignificanceReferences
Dimethylamine significantly enhances new particle formation rates from sulfuric acid.Explains observed high rates of atmospheric particle formation. gdut.edu.cnresearchgate.netnih.gov
Formation of (H₂SO₄)₁(DMA)₁ is a critical step in nucleation.Identifies a key bottleneck in the particle formation process. oup.com
Low concentrations of DMA are sufficient for significant enhancement.Highlights the high efficiency of DMA in atmospheric nucleation. researchgate.net
DMA can catalyze the formation of organosulfates from sulfuric acid and aldehydes.Reveals a novel pathway for secondary organic aerosol formation. rsc.org

Synergistic Effects with Other Atmospheric Bases (e.g., Ammonia) on Cluster Stability

While dimethylamine is a potent nucleating agent on its own, its interaction with other atmospheric bases, particularly ammonia, leads to complex synergistic effects that further influence particle formation and stability. nih.gov Theoretical and experimental studies have shown that the presence of both dimethylamine and ammonia can enhance nucleation rates beyond what would be expected from either base alone. copernicus.orgacs.org

This synergistic interaction leads to the formation of more stable freshly nucleated particles at smaller cluster sizes. copernicus.org For instance, the transition from a cluster to a particle occurs at a smaller size for mixed sulfuric acid-ammonia-dimethylamine systems compared to pure sulfuric acid-ammonia or sulfuric acid-dimethylamine systems. copernicus.org This synergy can increase the particle formation rate by up to five orders of magnitude compared to the two-component sulfuric acid-dimethylamine system, especially in atmospheric conditions with high ammonia and low dimethylamine concentrations. acs.orgnsf.gov

The table below details the synergistic effects of dimethylamine and ammonia on cluster stability.

Synergistic EffectMechanismImpact on Particle FormationReferences
Enhanced nucleation rates in the presence of both DMA and ammonia.Ammonia acts as a "bridge-former," increasing cluster stability through hydrogen bonding.Leads to more efficient new particle formation. copernicus.orgacs.orgnsf.gov
Formation of stable particles at smaller cluster sizes.Mixed-base clusters are energetically more favorable.Accelerates the growth of newly formed particles. copernicus.orgcopernicus.org
Increased particle formation rate by up to 5 orders of magnitude.Combined effect of strong base (DMA) and efficient bridge-former (ammonia).Significantly impacts the overall number concentration of atmospheric aerosols. acs.orgnsf.gov

Gas-Phase Atmospheric Transformation Pathways

Once in the atmosphere, dimethylamine undergoes various transformation processes, primarily driven by reactions with atmospheric radicals and photochemical degradation. ccsnorway.com These reactions determine the atmospheric lifetime of dimethylamine and lead to the formation of various oxidation products.

Reactions with Atmospheric Radicals (e.g., OH Radicals)

The primary gas-phase loss process for dimethylamine in the troposphere is its reaction with the hydroxyl (OH) radical. ccsnorway.comepa.gov This reaction proceeds through two main channels: hydrogen abstraction from the N-H bond and hydrogen abstraction from a C-H bond. ccsnorway.comacs.org

(CH₃)₂NH + OH → (CH₃)₂N• + H₂O (N-H abstraction) (CH₃)₂NH + OH → CH₃N•CH₂ + H₂O (C-H abstraction)

The table below presents the branching ratios for the reaction of OH radicals with dimethylamine.

Reaction ChannelBranching Ratio (298 K)Reference
C-H Abstraction0.48 ccsnorway.com
N-H Abstraction0.52 ccsnorway.com
C-H Abstraction (d-DMA)0.71 ± 0.12 acs.org

Photochemical Degradation and Oxidation Product Formation

The radicals formed from the initial reaction of dimethylamine with OH radicals undergo further reactions in the atmosphere, leading to a variety of oxidation products. The atmospheric photo-oxidation of dimethylamine results in the formation of major products such as N-methyl methanimine (B1209239) and N-methyl formamide (B127407). nilu.comresearchgate.netnilu.com

The subsequent atmospheric fate of these primary products is also important. For instance, N-methyl methanimine can hydrolyze in the atmospheric aqueous phase to form formaldehyde (B43269) and methylamine. researchgate.net The photo-oxidation of N-methyl formamide can produce methyl isocyanate. researchgate.net

Under certain conditions, particularly in the presence of nitrogen oxides (NOx), the photo-oxidation of dimethylamine can also lead to the formation of nitrosamines and nitramines, which are of environmental concern. nilu.comnilu.com For example, dimethylnitrosamine ((CH₃)₂NNO) can form in the dark from the reaction of dimethylamine with nitrous acid (HONO), although this is thought to be primarily a surface reaction. nilu.com The yield of these nitrogenous compounds is dependent on NOx concentrations and other atmospheric conditions. nilu.com Studies have shown that the formation yield of dimethylnitramine (B1206159) in the atmospheric oxidation of dimethylamine is predicted to be less than 2.5% in rural regions. nilu.com

The table below summarizes the major products of dimethylamine photo-oxidation.

ProductFormation PathwayReference
N-methyl methaniminePrimary product of photo-oxidation nilu.comresearchgate.netnilu.com
N-methyl formamidePrimary product of photo-oxidation nilu.comresearchgate.netnilu.com
DimethylnitramineFormed in the presence of NOx nilu.comnilu.com
DimethylnitrosamineCan form in the dark from reaction with HONO nilu.com

Aqueous-Phase Environmental Fate and Transport

Dimethylamine is highly soluble in water and can readily partition into the atmospheric aqueous phase, such as cloud and fog droplets, as well as aerosol water. rsc.orgnih.govnih.gov This partitioning is influenced by its Henry's Law constant and the pH of the aqueous phase. ccsnorway.comrsc.org

Once dissolved in the aqueous phase, dimethylamine can undergo further chemical reactions. The oxidation of dimethylamine by hydroxyl radicals also occurs in the aqueous phase, and the reaction rate is pH-dependent. rsc.org Both the neutral and protonated forms of dimethylamine react with OH radicals, but at different rates. rsc.org The lifetime of dimethylamine against oxidation in the aqueous phase is strongly influenced by pH, with the observed rate constant increasing with pH. rsc.org

The heterogeneous uptake of dimethylamine onto acidic aerosol particles is another important process. copernicus.org The uptake efficiency depends on the acidity and phase state of the particles. copernicus.org In concentrated sulfuric acid droplets, the initial uptake of dimethylamine is efficient. copernicus.org However, as the particles become neutralized, the stronger base dimethylamine can displace previously absorbed ammonia, leading to higher particulate dimethylaminium to ammonium (B1175870) ratios than in the gas phase. copernicus.org

Interactions at Air-Water Interfaces and Environmental Partitioning

The partitioning of dimethylazanium between air, water, and soil is crucial for understanding its environmental fate and transport. This behavior is governed by the acid-base equilibrium between dimethylamine (DMA) and the this compound cation ((CH₃)₂NH₂⁺).

Interactions at Air-Water Interfaces:

Dimethylamine is known to adsorb at the air-water interface. acs.org This surface activity is significant for atmospheric processes, such as the formation and growth of aerosol particles. chemrxiv.orgrsc.org Studies have shown that the basicity of dimethylamine, and thus the stability of this compound, can be different at the air-water interface compared to in the bulk aqueous phase due to variations in hydrogen bonding. chemrxiv.orgrsc.org This altered reactivity at the surface has important implications for particle chemistry. chemrxiv.orgrsc.org For instance, reactions between glyoxal (B1671930) and dimethylamine at the air-water interface of nanodroplets are more favorable and rapid than in the gas phase, highlighting the interface's role in forming nitrogen-containing aerosols. nih.govresearchgate.net

Environmental Partitioning:

The distribution of this compound in the environment is largely dictated by the properties of dimethylamine and the pH of the surrounding medium. In aqueous environments, dimethylamine exists in equilibrium with its protonated form, this compound. With a pKa of approximately 10.73 for the this compound ion, it will be the predominant species in most natural waters (pH 6-9). wikipedia.orgsciencemadness.orgbrainly.com

As an ionic species, this compound has negligible volatility. Therefore, its partitioning into the atmosphere from water is extremely low. The tendency of the neutral base, dimethylamine, to move between air and water is described by its Henry's Law constant. Because dimethylamine is a base, its effective partitioning is highly pH-dependent. rsc.org In acidic conditions, where this compound dominates, the compound is effectively trapped in the aqueous phase.

When released into the environment, this compound is expected to partition primarily to soil and sediment. canada.ca As a cation, it will adsorb to negatively charged components of soil and organic matter, such as clays (B1170129) and humic substances. industrialchemicals.gov.aufrontiersin.org This limits its mobility in soil and reduces the likelihood of it leaching into groundwater. chemsafetypro.com The octanol-water partition coefficient (Log Kow), a measure of a chemical's tendency to accumulate in fatty tissues, is low for the neutral dimethylamine, suggesting a low potential for bioaccumulation. canada.canih.gov

Partitioning Parameter Value Compound Significance
pKa10.73 wikipedia.orgsciencemadness.orgbrainly.comThis compoundIndicates this compound is the dominant form in most natural waters.
Henry's Law Constant (H)1.77 x 10⁻⁵ atm·m³/mol @ 25°C nih.govDimethylamineDescribes the partitioning of the neutral base between air and water.
Log Kow (Octanol-Water)-0.38 nih.govDimethylamineSuggests a low potential for bioaccumulation in organisms.
Log Koc (Soil Adsorption)High (implied)This compoundCationic nature leads to strong adsorption to soil and sediment, limiting mobility. canada.caindustrialchemicals.gov.auchemsafetypro.com

Biogeochemical Cycling and Transformation in Natural Systems

The biogeochemical cycle of this compound is linked to the production and degradation of dimethylamine.

Sources and Cycling:

Dimethylamine is produced from a variety of natural and anthropogenic sources. Natural sources include the decomposition of organic matter and biological activities in the ocean, where it is formed from the breakdown of nitrogen-containing osmolytes like glycine (B1666218) betaine. frontiersin.orgplymouth.ac.ukcopernicus.org It is also produced by marine phytoplankton and bacteria. frontiersin.orgcopernicus.org Anthropogenic sources are significant and include industrial activities, animal husbandry, biomass burning, and vehicle emissions. rsc.orgrsc.org

Once in the environment, dimethylamine can be taken up by marine bacteria as a source of energy and nitrogen. frontiersin.org In the atmosphere, it is a key player in the formation of new particles, a process critical for cloud formation and climate regulation. rsc.orgnih.govnih.gov It is more effective than ammonia at stabilizing acidic clusters (like those from sulfuric acid or nitric acid) to form stable aerosol particles. nih.govnih.govresearcher.life Wet deposition, through rain and cloud water, is a major sink for atmospheric dimethylamine, returning it to the earth's surface largely as this compound. rsc.org

Transformation Processes:

This compound and dimethylamine undergo several transformation processes in the environment:

Biodegradation: In aerobic environments, dimethylamine can be biodegraded. For example, some bacteria of the Pseudomonas genus can use it as a substrate. gatech.edu The degradation pathway can involve demethylation, converting dimethylamine into other methylamines and eventually to ammonium. researchgate.net It can also serve as a nitrogen source for various microorganisms. centa.ac.uk However, under certain anaerobic conditions, it can be recalcitrant. gatech.edu

Atmospheric Photo-oxidation: In the atmosphere, gaseous dimethylamine is primarily removed by reaction with hydroxyl (OH) radicals during the day. nilu.com This photo-oxidation process leads to the formation of various products, including N-methyl-methanimine and amides like N,N-dimethyl formamide. nilu.com These reactions can contribute to the formation of secondary organic aerosol (SOA). rsc.orgnih.gov

Reaction with Nitrous Acid: In polluted environments, dimethylamine can react with nitrous acid to form N-nitrosodimethylamine (NDMA), a potent carcinogen. sciencemadness.org This transformation is a significant concern related to the atmospheric chemistry of amines.

Process Reactant Key Products/Outcome Environmental Compartment
BiodegradationDimethylamineMethylamines, Ammonium researchgate.netSoil, Water
Photo-oxidationDimethylamine + OH radicalImines, Amides, SOA nih.govnilu.comAtmosphere
Acid-Base ReactionDimethylamine + Acid (e.g., H₂SO₄, HNO₃)This compound salts (Aerosol formation) nih.govnih.govAtmosphere
NitrosationDimethylamine + Nitrous AcidN-nitrosodimethylamine (NDMA) sciencemadness.orgAtmosphere

Advanced Research Methodologies and Analytical Approaches

Integrated Computational and Experimental Studies for Mechanistic Elucidation

The synergy between computational modeling and empirical experimentation provides a powerful paradigm for unraveling complex chemical mechanisms that are not fully accessible by either approach alone. For dimethylazanium and related quaternary ammonium (B1175870) compounds (QACs), this integrated strategy is employed to understand conformational dynamics, reaction pathways, and intermolecular interactions at a molecular level.

Detailed Research Findings:

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are used to predict the molecular structure, vibrational frequencies, and electronic properties of this compound-containing molecules. nih.govresearchgate.net These theoretical calculations can explain the photo-resistant nature of certain QACs and predict their degradation pathways. nih.gov For instance, DFT combined with a solvation model was used to investigate the acylation mechanism of polyamines, revealing a two-step process and identifying the rate-limiting step. researchgate.net

Molecular dynamics (MD) simulations offer insights into the dynamic behavior of these compounds and their interactions with their environment, such as a biological membrane. rsc.orgnih.gov A combined experimental and computational study on QACs used MD simulations to model the process of membrane disruption, supporting the long-held assumption of electrostatic attraction followed by intercalation. nih.gov These simulations can reveal how the compounds approach and enter the membrane, providing a level of detail that is difficult to capture experimentally. nih.gov

These computational predictions are validated and refined by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy, for example, is used to determine the solution-state structure of these ions. rsc.org A study combining quantum mechanical calculations with NMR measurements investigated the conformations of tetraalkylammonium ions in aqueous solution, finding that the predicted energy difference between stable conformers was in quantitative agreement with Raman spectroscopy results. rsc.org This integrated approach demonstrates that the conformation of hydrocarbon chains at the quaternary ammonium center is highly sensitive to the microenvironment. rsc.org

Table 1: Integrated Methodologies for Mechanistic Studies of this compound and Related Compounds
Research GoalComputational Method(s)Experimental Method(s)Key FindingsCitations
Conformational AnalysisQuantum Mechanics (HF, DFT), Molecular Dynamics (MD)NMR Spectroscopy, Raman SpectroscopyDetermined stable conformers in solution and quantified energy differences. rsc.org
Membrane InteractionMolecular Dynamics (MD)Structure-Activity Relationship (SAR) AnalysisModeled the mechanism of bacterial membrane disruption by QACs. nih.gov
Photodegradation PathwaysDensity Functional Theory (DFT)Photodegradation Experiments (e.g., UV/H₂O₂)Explained photo-resistance and predicted transformation products. nih.gov
Reaction MechanismDensity Functional Theory (DFT) with Solvation ModelsKinetic StudiesElucidated multi-step reaction pathways and identified rate-limiting steps. researchgate.net

In Situ Spectroscopic Monitoring of Chemical Reactions

Understanding the kinetics and transient intermediates of a chemical reaction requires monitoring the process in real-time. In situ spectroscopic techniques are indispensable for observing reactions involving this compound compounds as they occur, providing direct evidence for reaction pathways and enabling precise control over reaction outcomes.

Detailed Research Findings:

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying polymerization reactions. Several studies have utilized ¹H NMR to monitor the copolymerization of diallyldimethylammonium chloride (DADMAC), a this compound derivative, with other monomers like methyl methacrylate (B99206) (MMA) or acrylamide (B121943) (AM). nih.govacs.orgacs.orgresearchgate.net This technique allows for the simultaneous tracking of monomer consumption over time, which is used to determine reactivity ratios and reaction kinetics. acs.orgresearchgate.net For the copolymerization of lignin, AM, and DADMAC, in situ NMR was used to determine that the reaction followed a first-order kinetic model and to calculate activation energies. nih.govnih.gov The spectra clearly show the decrease in characteristic peaks of the monomers and the corresponding increase in peaks attributed to the newly formed copolymer. acs.org

Other spectroscopic methods are also coupled with reaction systems for real-time analysis. An electrochemical cell connected via a recycle loop to a transmission Fourier-transform infrared (FTIR) spectroscopy cell allows for the continuous monitoring of electrochemically controlled organic reactions. rsc.org Similarly, in situ UV-Vis-NIR and ⁵¹V NMR spectroscopy have been used to identify the formation of transient, photoactive intermediates in reactions involving dimethylammonium (DMA) cations and polyoxovanadate clusters. nih.gov These spectroscopic methods showed distinct spectral changes and characteristic signal patterns that confirmed the in-situ formation of the mono-metal-functionalized intermediate species. nih.gov

Table 2: Examples of In Situ Spectroscopic Monitoring
Reaction TypeThis compound CompoundIn Situ TechniqueInformation ObtainedCitations
CopolymerizationDiallyldimethylammonium chloride (DADMAC)¹H NMR SpectroscopyMonomer consumption, reaction kinetics, reactivity ratios, activation energy. nih.govacs.orgnih.gov
Intermediate FormationDimethylammonium (DMA)UV-Vis-NIR & ⁵¹V NMR SpectroscopyIdentification and observation of transient, photoactive intermediates. nih.gov
Electrochemical ReactionGeneric Organic SubstratesFTIR SpectroscopyMonitoring of reaction progress and kinetic profiles under electrochemical control. rsc.org

Development of Specialized Reagent Ions for Detection and Quantification

The accurate detection and quantification of volatile organic compounds (VOCs), including various amines and related this compound species, often rely on advanced mass spectrometry techniques. Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a prime example, utilizing a suite of specialized reagent ions for real-time, sensitive analysis without extensive sample preparation.

Detailed Research Findings:

SIFT-MS operates by using pre-selected reagent ions (typically H₃O⁺, NO⁺, and O₂⁺) that undergo soft chemical ionization reactions with trace compounds in a sample. researchgate.netsift-ms.com The choice of reagent ion is critical for selectivity. While the this compound cation is not typically used as a reagent ion, its precursors and related compounds are important analytes. Ammonia (B1221849), for instance, is a key volatile metabolite monitored in exhaled breath and urine headspace using SIFT-MS. nih.govnih.govacs.org

The development of methods using multiple reagent ions significantly enhances the analytical power of the technique. Different reagent ions react with a target analyte in distinct ways, producing unique product ions and fragmentation patterns. This creates a "fingerprint" mass spectrum that can be used to differentiate between isobaric or isomeric compounds, which would be indistinguishable using a single reagent ion. uibk.ac.at For example, using NO⁺ as the reagent ion allows for the separation of many isomeric compounds that are not readily distinguishable with H₃O⁺. uibk.ac.at This capability is crucial for the unambiguous identification and quantification of specific compounds in complex mixtures like ambient air or breath. nih.gov

Beyond SIFT-MS, other advanced mass spectrometry methods like Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) are developed for the sensitive determination of this compound-containing compounds. A method using multiple reaction monitoring (MRM) was validated for the simultaneous quantification of cationic dyes, including methylene (B1212753) blue, which has a this compound core structure. mdpi.com

Microfluidic and Flow Chemistry Approaches for Reaction Optimization

Flow chemistry, often implemented in microfluidic or millifluidic devices, offers substantial advantages over traditional batch synthesis, including superior control over reaction parameters, enhanced heat and mass transfer, improved safety, and potential for automation. elveflow.comamf.ch These features make it an ideal platform for optimizing chemical reactions.

Detailed Research Findings:

A transformative approach in this area is the use of 3D printing to create bespoke "reactionware". gla.ac.ukharvard.edu This involves the digital design and fabrication of low-cost, integrated reactors whose geometry, topology, and material composition can be rapidly iterated to direct a synthetic outcome. acs.org This methodology constitutes a reconfigurable chemical discovery platform that puts reactionware design and operation under digital control. gla.ac.ukacs.org

These 3D-printed reactors can be designed for a wide range of applications, from standard flow synthesis to multi-step reaction sequences in monolithic devices. acs.orgrsc.org Crucially, they can be fabricated with integrated components for in-line and on-line analysis, such as spectroscopic and electrochemical sensors. gla.ac.ukrsc.org This integration enables reactions to be monitored in situ, allowing for different reactor architectures to be screened for their effectiveness in a given process. gla.ac.ukharvard.edu This creates a feedback loop for device and reaction optimization. gla.ac.uk For example, 3D-printed reactors have been interfaced with mass spectrometry and IR spectroscopy to characterize complexation behavior and follow reaction progress in real-time. tib.eu This combination of automated, reconfigurable reactor design with integrated real-time analysis provides a powerful tool for the rapid optimization of synthetic processes involving compounds like this compound derivatives. arxiv.org

Emerging Research Directions and Future Academic Perspectives

Exploration of Novel Synthetic Pathways for Derivatized Dimethylazanium Species

The functionalization of the this compound core is a critical step toward tailoring its properties for specific applications. Researchers are actively exploring innovative and efficient synthetic routes to produce derivatized this compound species. rsc.org Traditional methods often face limitations, prompting the development of new strategies. A significant focus is on "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the convenient and high-yield synthesis of complex structures like linear polyrotaxanes incorporating dialkylammonium salt moieties. rsc.org

Another promising avenue is the use of protecting groups to achieve regioselective functionalization, a technique that allows for precise control over where chemical modifications occur on the molecule. researchgate.net This method involves temporarily blocking certain reactive sites to direct derivatization to other parts of the molecule. researchgate.net Furthermore, novel activating agents and solvent systems, such as N,N-dimethylacetamide/LiCl, are being employed to facilitate reactions and create previously inaccessible derivatives. researchgate.net Research is also directed toward synthesizing supramolecular structures, where this compound-containing guests can be threaded through host molecules like crown ethers to form stable complexes, laying the groundwork for advanced molecular machinery. researchgate.net

Synthetic Approach Description Key Advantages Reference
CuAAC "Click" Chemistry Catalytic reaction for linking molecules, used to create polyrotaxanes with this compound units.High yield, high efficiency, convenient for complex structures. rsc.org
Protecting Group Technique Reversible blocking of reactive sites to enable regioselective derivatization.Precise control over molecular functionalization. researchgate.net
Supramolecular Assembly Non-covalent formation of complex structures, such as pseudorotaxanes with crown ethers.Creation of stable, interlocked molecular systems. researchgate.net
Novel Solvent/Activator Systems Use of specialized solvents and reagents to enable difficult or new chemical transformations.Access to novel derivatives and improved reaction conditions. researchgate.net

Advanced Understanding of Interfacial Chemistry and Environmental Behavior

The behavior of this compound at interfaces—such as between air and water or liquid and solid surfaces—is fundamental to its environmental impact and application potential. acs.orgnih.gov As a cationic species, this compound readily participates in adsorption, the process of adhering to a surface. daffodilvarsity.edu.bd Studies on analogous alkylammonium cations show they can form a distinct layer at the air-water interface, a behavior governed by a Langmuir adsorption isotherm. acs.org This surface activity is crucial in contexts ranging from atmospheric chemistry to water treatment. acs.orgelsevier.com

At a charged surface in a liquid, this compound cations are expected to be part of an electrical double layer (EDL), a structure of organized charges that forms near the object's surface. daffodilvarsity.edu.bdrsc.org Molecular simulations indicate that near a liquid-vapor interface, anions often show a greater propensity for the immediate surface, while cations like this compound occupy the subsurface layer, contributing to the formation of the EDL. rsc.org The specific interactions at these interfaces, including adsorption-desorption dynamics, are critical for understanding how this compound might move through and persist in the environment. nih.govmdpi.com Understanding these mechanisms at a molecular level is essential for predicting the fate of such compounds and for designing effective environmental remediation strategies. mdpi.com

Rational Design of this compound-Based Functional Materials

The unique properties of this compound make it a valuable building block for a new generation of functional materials. bohrium.com The process of creating these materials is shifting from trial-and-error to a more deliberate "rational design" approach, guided by an understanding of structure-property relationships. researchgate.netrsc.org

A key application area is in supramolecular polymers. Here, the specific recognition between this compound salts and host molecules like crown ethers can be used to link polymer chains together. rsc.orgfrontiersin.org This creates "smart" materials, such as self-healing gels and multi-responsive polymers, whose properties can be controlled by external stimuli. acs.org For instance, fluorescent supramolecular polymers have been fabricated that exhibit aggregation-induced emission (AIE), a property with potential applications in dynamic luminescent materials and sensors. frontiersin.org

Furthermore, this compound cations are being explored for use in metal-organic frameworks (MOFs) and coordination polymers. bohrium.com These materials have highly ordered, porous structures that can be tailored for applications like gas storage, separation, and sensing. bohrium.com The inclusion of this compound-type components can influence the framework's charge state and dynamic behavior, leading to novel electronic or magnetic functionalities. bohrium.com

Material Type Design Principle Potential Applications Reference
Supramolecular Polymers Host-guest complexation between this compound and crown ethers.Self-healing materials, sensors, luminescent devices. frontiersin.orgacs.org
Metal-Organic Frameworks (MOFs) Integration of this compound cations into crystalline coordination networks.Gas separation and storage, chemical sensing, catalysis. bohrium.com
Phase-Change Materials Use of protic dialkylammonium-based ionic liquids.Thermal energy storage. innovativepolymersgroup.com
Electrofluorochromic Materials Covalent coupling with redox-active fluorophores.Smart windows, displays, optical storage. mdpi.com

Integration of Multiscale Modeling Approaches for Complex Chemical Systems

To fully unlock the potential of this compound, researchers are turning to powerful computational tools. Multiscale modeling is a key strategy, as it bridges the gap between the behavior of individual atoms and the macroscopic properties of a material or system. scielo.org.cowiley-vch.de This approach is essential because phenomena occurring at the quantum level ultimately determine how a material behaves in the real world. nih.gov

The process often involves a hierarchical framework:

Quantum Mechanics (QM): At the most fundamental level, ab initio methods and Density Functional Theory (DFT) are used to model the electronic structure and interactions of the this compound cation itself. scielo.org.coornl.gov

Molecular Mechanics (MM): This level uses classical force fields, often derived from QM calculations, to simulate the dynamics of large collections of molecules. nih.gov This is crucial for understanding how this compound interacts with solvents or polymer matrices.

Coarse-Graining (CG): To simulate even larger systems over longer timescales, CG methods simplify molecular representations, allowing for the study of mesoscopic behaviors like self-assembly and polymer network formation. chemrxiv.orgcecam.org

By linking these different scales, researchers can predict material properties, optimize reaction conditions, and understand complex processes like phase transitions or interfacial dynamics. ewha.ac.krresearchgate.net This integrated computational approach accelerates the design of new this compound-based systems, reducing the reliance on costly and time-consuming experimentation. ewha.ac.kr

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing dimethylazanium derivatives, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves quaternization of tertiary amines using methylating agents like methyl iodide. Detailed experimental protocols should specify stoichiometry, solvent choice (e.g., acetonitrile or THF), reaction temperature, and purification steps (e.g., recrystallization or column chromatography). Reproducibility requires rigorous documentation of reaction conditions, including inert atmosphere requirements and moisture sensitivity . For novel compounds, characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm purity and structure .

Q. How can this compound-containing compounds be characterized crystallographically?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or diffusion methods. Data collection requires a diffractometer (e.g., Bruker D8 Venture), and refinement uses programs like SHELXL . Key parameters include R-factor convergence (<5%), thermal displacement ellipsoids, and hydrogen bonding networks. For example, in (ethoxyethylidene)this compound ethyl sulfate, bond angles and torsion angles were resolved to confirm stereochemistry .

Q. What analytical techniques are critical for assessing this compound stability under varying pH conditions?

  • Methodological Answer : Stability studies employ UV-Vis spectroscopy to track degradation kinetics and LC-MS to identify byproducts. Buffered solutions (pH 1–13) are incubated at controlled temperatures. Kinetic modeling (e.g., first-order decay constants) quantifies degradation rates. 1^1H NMR can also monitor structural changes in real time .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in supramolecular assemblies?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrostatic potentials and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations (e.g., GROMACS) assess solvent interactions and self-assembly tendencies. Validation against experimental SC-XRD data (e.g., bond lengths ±0.02 Å) ensures accuracy .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound complexes?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., conformational flexibility in solution vs. solid state). Variable-temperature NMR and SC-XRD at multiple temperatures (e.g., 100–300 K) can reconcile differences. For example, if NMR suggests free rotation but XRD shows fixed geometry, low-temperature XRD may capture restricted motion . Bayesian statistics or principal component analysis (PCA) may quantify uncertainty .

Q. How do steric and electronic effects of this compound groups influence catalytic activity in organometallic systems?

  • Methodological Answer : Systematic variation of substituents (e.g., replacing methyl with ethyl groups) paired with kinetic studies (e.g., turnover frequency, TOF) isolates steric/electronic contributions. Cyclic voltammetry (CV) measures redox potentials, while X-ray absorption spectroscopy (XAS) probes metal-ligand bond lengths. Comparative studies with analogous non-azanium catalysts (e.g., trimethylamine derivatives) highlight mechanistic differences .

Q. What are best practices for integrating this compound into hybrid materials (e.g., MOFs or polymers) while maintaining structural integrity?

  • Methodological Answer : Solvothermal synthesis with this compound as a structure-directing agent requires optimization of metal-ligand ratios and solvent polarity (e.g., DMF vs. water). Porosity and stability are assessed via nitrogen adsorption-desorption isotherms (BET surface area) and thermogravimetric analysis (TGA). In situ PXRD monitors phase transitions during synthesis .

Tables for Key Methodological Comparisons

Technique Application Limitations Key Parameters Reference
SC-XRDResolving bond angles/torsion anglesRequires high-quality single crystalsR-factor, displacement parameters
DFT CalculationsPredicting reactivity/electronic effectsAssumes static molecular geometryHOMO/LUMO gaps, electrostatic potentials
Variable-Temp NMRStudying dynamic processesLimited to solution-state dynamicsLinewidth changes, coalescence temps

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.